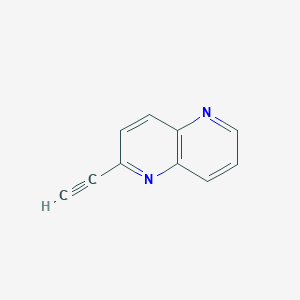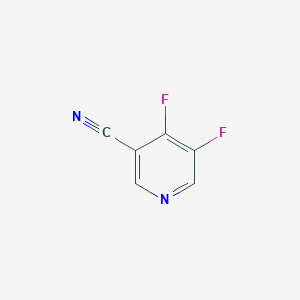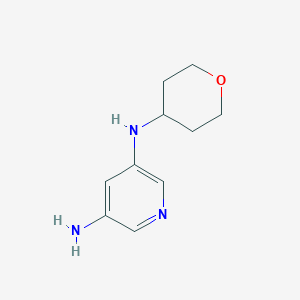
2-Ethynyl-1,5-naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethynyl-1,5-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a naphthyridine core with an ethynyl group attached at the second position, which imparts unique chemical properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-1,5-naphthyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 1,5-naphthyridine.
Ethynylation: The ethynyl group is introduced at the second position of the naphthyridine ring through a Sonogashira coupling reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques .
化学反応の分析
Types of Reactions: 2-Ethynyl-1,5-naphthyridine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The naphthyridine ring can be reduced to form dihydro derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dihydro-1,5-naphthyridine.
Substitution: Formation of substituted naphthyridine derivatives.
科学的研究の応用
2-Ethynyl-1,5-naphthyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials and as a ligand in coordination chemistry
作用機序
The mechanism of action of 2-Ethynyl-1,5-naphthyridine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can inhibit or activate biochemical pathways, leading to therapeutic effects such as antimicrobial or anticancer activity
類似化合物との比較
1,5-Naphthyridine: The parent compound without the ethynyl group.
2-Methyl-1,5-naphthyridine: A similar compound with a methyl group instead of an ethynyl group.
2-Phenyl-1,5-naphthyridine: A compound with a phenyl group at the second position
Uniqueness: 2-Ethynyl-1,5-naphthyridine is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
特性
分子式 |
C10H6N2 |
|---|---|
分子量 |
154.17 g/mol |
IUPAC名 |
2-ethynyl-1,5-naphthyridine |
InChI |
InChI=1S/C10H6N2/c1-2-8-5-6-9-10(12-8)4-3-7-11-9/h1,3-7H |
InChIキー |
WTOPCNCNRJBYSH-UHFFFAOYSA-N |
正規SMILES |
C#CC1=NC2=C(C=C1)N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl 2-methyl-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B15222793.png)
![(S)-6H-Spiro[[1,3]dioxolo[4,5-f]benzofuran-7,3'-indolin]-2'-one](/img/structure/B15222795.png)

![4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15222822.png)

![Methyl 6-cyanoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15222840.png)


![2-(2,3-dihydro-1-benzofuran-5-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;2,2,2-trifluoroacetic acid](/img/structure/B15222859.png)





